molecular formula C10F14 B12107625 1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene

1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene

Cat. No.: B12107625
M. Wt: 386.08 g/mol
InChI Key: QSMZBKGFNMTVLI-UHFFFAOYSA-N
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Description

1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene is a fluorinated aromatic compound with the molecular formula C10H2F10. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene typically involves the introduction of fluorine atoms into an aromatic ring. One common method is the radical trifluoromethylation of aromatic compounds. This process involves the use of trifluoromethylating agents such as CF3I or CF3Br in the presence of radical initiators like AIBN (azobisisobutyronitrile) under UV light or thermal conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated aromatic compounds, which can be further functionalized for specific applications.

Scientific Research Applications

1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with electron-rich sites in biological molecules. This can lead to the modulation of enzyme activity or the stabilization of specific molecular conformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene is unique due to its high degree of fluorination, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties and resistance to harsh conditions.

Biological Activity

1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene (CAS No. 81439-38-5) is a highly fluorinated aromatic compound characterized by its unique molecular structure, which includes multiple trifluoromethyl groups. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C10F14
  • Molecular Weight : 386.08 g/mol
  • LogP : 6.04 (indicating high lipophilicity)

These properties suggest that the compound may exhibit significant interactions with biological membranes and proteins due to its hydrophobic characteristics.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to the presence of fluorine atoms. The high electronegativity of fluorine enhances the compound's ability to interact with electron-rich sites in biological molecules. This interaction can modulate enzyme activities and stabilize specific molecular conformations, potentially leading to various biological effects.

Biological Studies and Findings

Recent studies have explored the biological activities of this compound through various assays:

  • Antibacterial Activity : In vitro studies have indicated that fluorinated compounds can exhibit antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 125 µg/mL depending on the specific derivative tested .
  • Anticancer Activity : The compound's potential as an anticancer agent has been investigated through cell viability assays on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). Results indicated that certain fluorinated derivatives could induce cytotoxic effects at concentrations as low as 100 µg/mL .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a structurally related trifluoromethylated compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved disruption of bacterial cell membrane integrity .
  • Cancer Cell Proliferation Inhibition : Research on the antiproliferative effects of related compounds showed that they could inhibit the growth of HeLa and A549 cells with IC50 values around 200 µg/mL. This suggests a potential pathway for developing new anticancer therapies based on fluorinated aromatic compounds.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialE. coli62.5 µg/mL
AntibacterialS. aureus78.12 µg/mL
AnticancerHeLaIC50 = 226 µg/mL
AnticancerA549IC50 = 242.52 µg/mL

Properties

Molecular Formula

C10F14

Molecular Weight

386.08 g/mol

IUPAC Name

1,3-difluoro-2,4,5,6-tetrakis(trifluoromethyl)benzene

InChI

InChI=1S/C10F14/c11-5-2(8(16,17)18)1(7(13,14)15)3(9(19,20)21)6(12)4(5)10(22,23)24

InChI Key

QSMZBKGFNMTVLI-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1C(F)(F)F)F)C(F)(F)F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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